![molecular formula C7H8BFO3 B1321477 [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid CAS No. 481681-02-1](/img/structure/B1321477.png)
[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid
概述
描述
[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluorine atom and a hydroxymethyl group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
作用机制
Target of Action
Boronic acids, including this compound, are generally used as reagents in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 4-Fluoro-3-(Hydroxymethyl)Phenyl Boronic Acid interacts with its targets through a process involving oxidative addition and transmetalation . The reaction begins with the oxidative addition of an electrophilic organic group to palladium, forming a new Pd-C bond . This is followed by transmetalation, where the boronic acid transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 4-Fluoro-3-(Hydroxymethyl)Phenyl Boronic Acid participates, is a key biochemical pathway. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this reaction include the synthesis of various organic compounds, including biologically active terphenyls .
Result of Action
The primary result of the action of 4-Fluoro-3-(Hydroxymethyl)Phenyl Boronic Acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds .
Action Environment
The action of 4-Fluoro-3-(Hydroxymethyl)Phenyl Boronic Acid, like many chemical reactions, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the stability of the boronic acid reagent can be influenced by factors such as temperature and pH .
生化分析
Biochemical Properties
[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, this compound can interact with serine proteases by forming a covalent adduct with the active site serine residue, thereby inhibiting the enzyme’s activity . Additionally, this compound can bind to carbohydrate-binding proteins, such as lectins, through its boronic acid moiety, facilitating the study of carbohydrate-protein interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activity of certain kinases, leading to alterations in downstream signaling pathways . This inhibition can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s interaction with metabolic enzymes can impact cellular metabolism, potentially altering the levels of key metabolites and metabolic fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins. For instance, the boronic acid group of this compound can form a covalent adduct with the active site serine residue of serine proteases, leading to enzyme inhibition . Additionally, this compound can act as an inhibitor or activator of various enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Changes in gene expression can also occur as a result of the compound’s interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods . These degradation products may have different biochemical properties and effects on cells, necessitating careful monitoring of the compound’s stability during experiments . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, this compound can induce toxic or adverse effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biological systems becomes pronounced beyond a certain dosage level. These findings highlight the importance of optimizing dosage regimens to achieve desired biochemical outcomes while minimizing potential toxicity.
准备方法
Synthetic Routes and Reaction Conditions:
Hydroboration: One common method to synthesize [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid involves the hydroboration of an appropriate precursor.
Direct Borylation: Another method involves the direct borylation of a fluorinated aromatic compound using a boron reagent under catalytic conditions.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with halides or pseudohalides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: For substitution reactions involving the hydroxymethyl group.
Major Products:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Phenols and Quinones: Formed in oxidation reactions.
Substituted Aromatics: Formed in substitution reactions.
科学研究应用
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Used in the synthesis of biologically active molecules, including inhibitors for enzymes such as HIV protease and Mycobacterium tuberculosis chorismate mutase.
Industry:
相似化合物的比较
4-Fluorophenylboronic Acid: Similar structure but lacks the hydroxymethyl group.
3-(Hydroxymethyl)Phenylboronic Acid: Similar structure but lacks the fluorine atom.
4-(Hydroxymethyl)Phenylboronic Acid: Similar structure but lacks the fluorine atom and has the hydroxymethyl group at a different position.
Uniqueness:
Functional Group Combination: The combination of a fluorine atom and a hydroxymethyl group on the phenyl ring provides unique reactivity and selectivity in chemical reactions.
Versatility: The presence of both electron-withdrawing (fluorine) and electron-donating (hydroxymethyl) groups allows for diverse applications in organic synthesis and material science.
属性
IUPAC Name |
[4-fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMOQHMTXJYUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619071 | |
| Record name | [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481681-02-1 | |
| Record name | [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-(hydroxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
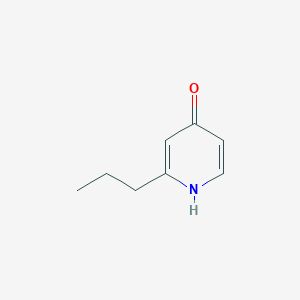
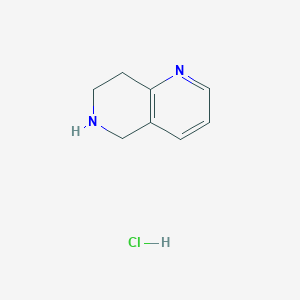
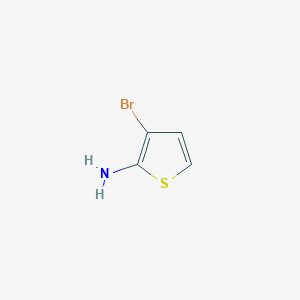
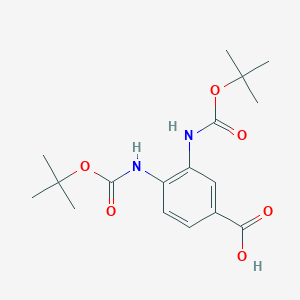
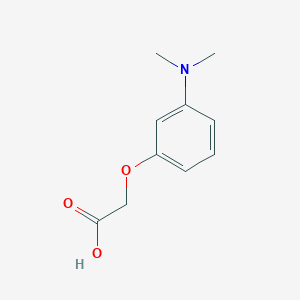


![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)




